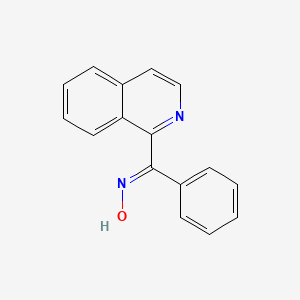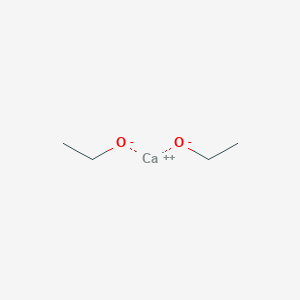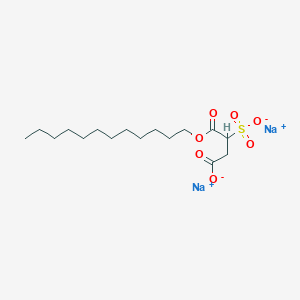
disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate is synthesized through an esterification and sulfonation reaction. In the esterification reaction, lauryl alcohol reacts with maleic anhydride to form lauryl maleate. This intermediate then undergoes a sulfonation reaction with sodium bisulfite to produce disodium lauryl sulfosuccinate . Industrial production methods typically involve these steps under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate primarily undergoes substitution reactions due to the presence of its sulfonate group. Common reagents used in these reactions include sodium bisulfite and maleic anhydride . The major products formed from these reactions are typically other sulfonated compounds, which can be used in various applications such as detergents and emulsifiers.
Wissenschaftliche Forschungsanwendungen
Disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations . In biology and medicine, it is used in the formulation of mild cleansing agents for sensitive skin and hair care products . Industrially, it is used in the production of detergents and cleaning agents due to its excellent foaming and cleansing properties .
Wirkmechanismus
The mechanism of action of disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate involves its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and leading to the emulsification of oils and dirt . This makes it an effective cleansing agent in various formulations.
Vergleich Mit ähnlichen Verbindungen
Disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate is often compared with other sulfosuccinate compounds such as disodium cetearyl sulfosuccinate, disodium cocosulfosuccinate, and disodium isodecyl sulfosuccinate . While all these compounds share similar surfactant properties, this compound is unique in its ability to create a rich, creamy lather while being milder and less irritating than sodium lauryl sulfate .
Eigenschaften
Molekularformel |
C16H28Na2O7S |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
disodium;4-dodecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C16H30O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-23-16(19)14(13-15(17)18)24(20,21)22;;/h14H,2-13H2,1H3,(H,17,18)(H,20,21,22);;/q;2*+1/p-2 |
InChI-Schlüssel |
LTVJJSFLSYSCEF-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



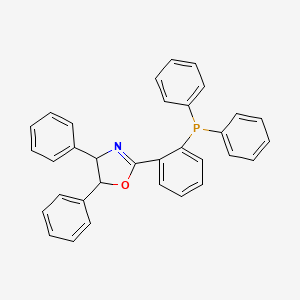
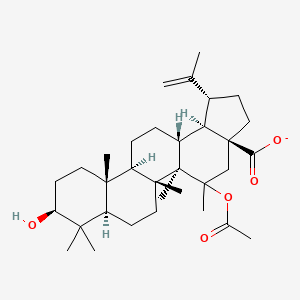
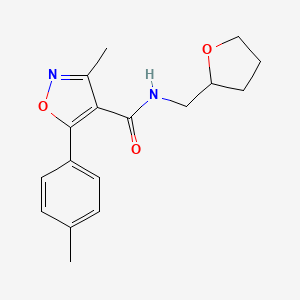


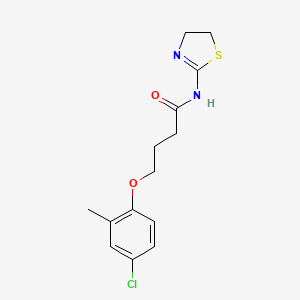
![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)
![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)
